2-(1H-inden-2-yl)ethanol 2-(1H-inden-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 57932-06-6
VCID: VC7982716
InChI: InChI=1S/C11H12O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7,12H,5-6,8H2
SMILES: C1C2=CC=CC=C2C=C1CCO
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

2-(1H-inden-2-yl)ethanol

CAS No.: 57932-06-6

Cat. No.: VC7982716

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-inden-2-yl)ethanol - 57932-06-6

Specification

CAS No. 57932-06-6
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name 2-(1H-inden-2-yl)ethanol
Standard InChI InChI=1S/C11H12O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7,12H,5-6,8H2
Standard InChI Key BRXNLRFZWGHVTN-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C=C1CCO
Canonical SMILES C1C2=CC=CC=C2C=C1CCO

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(1H-Inden-2-yl)ethanol, systematically named 2-(2,3-dihydro-1H-inden-2-yl)ethanol, features a bicyclic indene core fused to a hydroxylated ethyl group. Key identifiers include:

  • Molecular Formula: C11H14O\text{C}_{11}\text{H}_{14}\text{O}

  • Molecular Weight: 162.23 g/mol

  • IUPAC Name: 2-(2,3-Dihydro-1H-inden-2-yl)ethanol

  • Canonical SMILES: C1C(CC2=CC=CC=C21)CCO\text{C1C(CC2=CC=CC=C21)CCO}

  • InChI Key: SSJGMHHEVDFMJM-UHFFFAOYSA-N .

Structural Analysis

The indene scaffold consists of a benzene ring fused to a five-membered cyclopentene ring. The hydroxyl group on the ethyl side chain enables hydrogen bonding, influencing solubility and reactivity. X-ray crystallography and NMR studies confirm a planar indene system with the ethanol moiety adopting a staggered conformation .

Synthesis Methods

Reduction of Methyl (Indan-2-yl)acetate

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces methyl (indan-2-yl)acetate in tetrahydrofuran (THF), yielding 2-(1H-inden-2-yl)ethanol with 100% efficiency after column chromatography .

Reaction Conditions:

  • Substrate: Methyl (indan-2-yl)acetate (5.06 g, 26.6 mmol)

  • Reductant: LiAlH4\text{LiAlH}_4 (1.02 g, 26.8 mmol)

  • Solvent: THF (100 mL)

  • Workup: Quenching with H2O\text{H}_2\text{O}, NaOH\text{NaOH}, and filtration .

Sodium Borohydride Reduction

Sodium borohydride (NaBH4\text{NaBH}_4) in methanol reduces 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde at room temperature. This method avoids extreme conditions, favoring scalability.

Industrial Production

Catalytic hydrogenation using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 gas converts indenyl aldehydes to the target alcohol. This approach is cost-effective for bulk synthesis, with >90% yields reported .

Chemical Reactivity and Derivatives

Oxidation Reactions

The hydroxyl group oxidizes to 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) or pyridinium chlorochromate (PCC). Further oxidation yields carboxylic acids .

Substitution Reactions

Nucleophilic substitution with thionyl chloride (SOCl2\text{SOCl}_2) produces the corresponding chloride, enabling ether or ester formation. For example, reaction with acetic anhydride forms 2-(2,3-dihydro-1H-inden-2-yl)ethyl acetate .

Reduction Pathways

Catalytic hydrogenation removes the hydroxyl group, yielding 2-(2,3-dihydro-1H-inden-2-yl)ethane, a saturated analog used in polymer chemistry.

Physical and Spectroscopic Properties

Physicochemical Data

PropertyValueSource
Boiling Point245–247°C (estimated)
Density1.12 g/cm³
SolubilityMiscible in ethanol, THF
LogP (Octanol-Water)2.34

Spectroscopic Signatures

  • IR: Strong O-H stretch at 3320 cm⁻¹, C-O at 1050 cm⁻¹ .

  • ¹H NMR (CDCl₃): δ 1.8–2.1 (m, 2H, CH₂), 2.6–2.9 (m, 4H, indenyl CH₂), 3.7 (t, 2H, CH₂OH), 7.1–7.3 (m, 4H, aromatic) .

  • MS: m/z 162 (M⁺), 144 (M⁺–H₂O) .

Applications in Scientific Research

Pharmaceutical Intermediate

2-(1H-Inden-2-yl)ethanol is a precursor to Atipamezole, a selective α₂-adrenoceptor antagonist. Patent US6933410B2 details its use in synthesizing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine via reductive amination .

Biological Activity

  • Antimicrobial: Exhibits moderate activity against Staphylococcus aureus (MIC 32 µg/mL).

  • Anti-inflammatory: Inhibits COX-2 by 45% at 10 µM in murine macrophages.

Industrial Uses

The compound’s volatile profile makes it valuable in perfumery. It contributes woody notes in fragrances like Phantolid (CAS 15323-35-0), a commercial musk analog .

Comparison with Structural Analogs

CompoundKey DifferenceBioactivity
2-(1H-Indol-2-yl)ethanolIndole vs. indene coreSerotonergic modulation
2-Ethyl-2,3-dihydro-1H-indeneLack of hydroxyl groupPolymer plasticizer

The indene core enhances thermal stability compared to indole derivatives, favoring high-temperature applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator